
4-Cyclopropoxy-5-formyl-N-methylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropoxy-5-formyl-N-methylnicotinamide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol It is known for its unique structure, which includes a cyclopropoxy group, a formyl group, and a nicotinamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-formyl-N-methylnicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with appropriate reagents to introduce the formyl and methoxy groups.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where a suitable cyclopropane precursor is reacted with the nicotinamide core under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Cyclopropoxy-5-formyl-N-methylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-Cyclopropoxy-5-carboxy-N-methylnicotinamide
Reduction: 4-Cyclopropoxy-5-hydroxymethyl-N-methylnicotinamide
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-Cyclopropoxy-5-formyl-N-methylnicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-Cyclopropoxy-5-formyl-N-methylnicotinamide involves its interaction with specific molecular targets and pathways The formyl group can act as an electrophile, participating in various biochemical reactions The cyclopropoxy group may influence the compound’s binding affinity and selectivity towards certain enzymes or receptors
相似化合物的比较
Similar Compounds
- 5-Cyclopropoxy-4-formyl-N-methylnicotinamide
- 4-Cyclopropoxy-5-carboxy-N-methylnicotinamide
- 4-Cyclopropoxy-5-hydroxymethyl-N-methylnicotinamide
Comparison
4-Cyclopropoxy-5-formyl-N-methylnicotinamide is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, chemical reactivity, and suitability for various applications. For example, the presence of the formyl group allows for specific reactions that may not be possible with carboxy or hydroxymethyl derivatives.
属性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
4-cyclopropyloxy-5-formyl-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H12N2O3/c1-12-11(15)9-5-13-4-7(6-14)10(9)16-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,15) |
InChI 键 |
KHHKBJKXORUXLI-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=C(C(=CN=C1)C=O)OC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


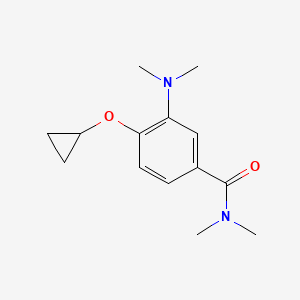
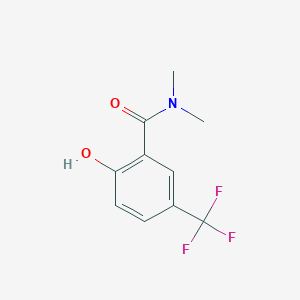
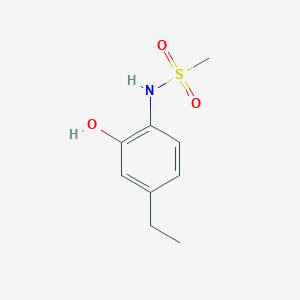
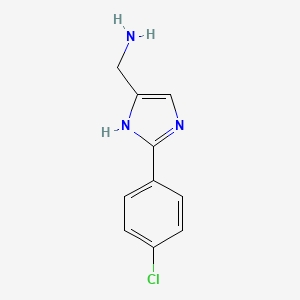
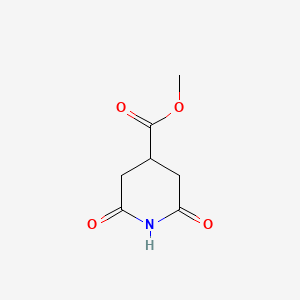
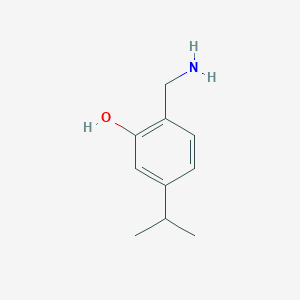
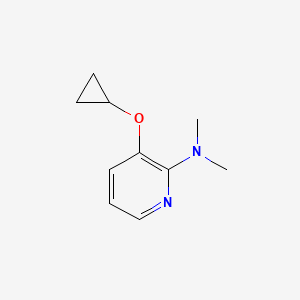

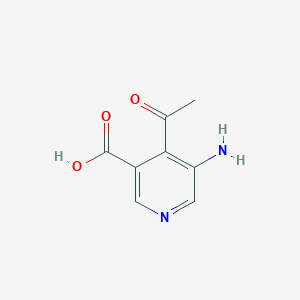
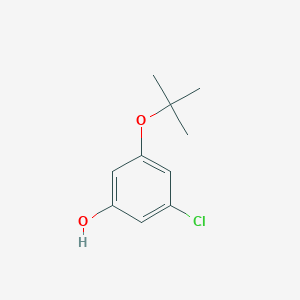
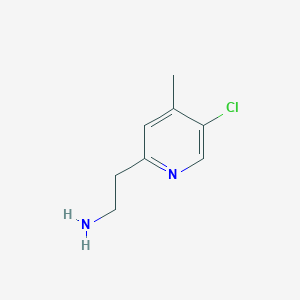
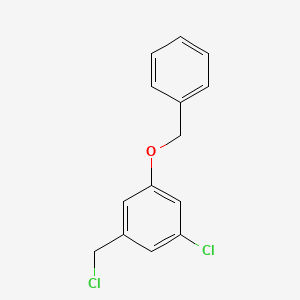
![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)

